3,4-dichlorothiophene-2-sulfonyl chloride
Description
3,4-Dichlorothiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring a thiophene backbone substituted with chlorine atoms at positions 3 and 4, and a sulfonyl chloride group (-SO₂Cl) at position 2. Its molecular formula is C₄HCl₂O₂S₂, with a molecular weight of 231.06 g/mol. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science. The thiophene ring’s electron-rich nature and sulfur atom contribute to unique electronic properties, making this compound valuable in applications such as conductive polymers or bioactive molecule synthesis.
Properties
IUPAC Name |
3,4-dichlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNNDEMJLPNOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Trichloride (PCl₃) and Chlorine Gas (Cl₂)
A patented protocol (EP1048654A2) details the use of PCl₃ and Cl₂ in a halogen-free solvent system. The reaction proceeds via:
Key parameters include:
-
Stoichiometry : A 0.15–0.2 molar excess of PCl₃ ensures complete conversion while minimizing waste.
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Temperature : Reflux at 80–110°C for 20 hours achieves >90% yield.
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Work-up : Distillation removes POCl₃ and excess PCl₃, followed by toluene extraction to isolate the product.
This method achieves 99.7% purity (HPLC) and scales to multi-kilogram batches with a PMI (Process Mass Intensity) of 15 .
Oxidative Chlorination of Thiols/Disulfides
A continuous flow approach (CSSc 2024) employs HNO₃/HCl/O₂ to oxidize thiols/disulfides to sulfonyl chlorides. Applied to 3,4-dichlorothiophene derivatives, this method offers:
Reaction Optimization
Advantages Over Batch Processing
-
Safety : Reduced exposure to corrosive HCl/O₂ mixtures.
However, chlorothiophene’s sensitivity to strong oxidants may necessitate lower temperatures or diluted reagents.
Direct Sulfonation-Chlorination Cascades
While less common, one-pot sulfonation-chlorination routes are feasible. A multi-step synthesis from Ambeed involves:
Sulfonation of Dichlorothiophene
Chlorosulfonic acid introduces the sulfonyl group at the 2-position:
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiophene derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols under basic conditions.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonamides: Formed from substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Thiophene Derivatives: Formed from reduction reactions.
Scientific Research Applications
Organic Synthesis
3,4-Dichlorothiophene-2-sulfonyl chloride serves as a crucial building block in organic synthesis. Its sulfonyl chloride group is highly reactive, allowing it to undergo various nucleophilic substitution reactions. This property is exploited to synthesize more complex molecules, including:
- Sulfonamides: Used in pharmaceuticals for their antibacterial properties.
- Functionalized Thiophenes: Important for developing electronic materials and sensors.
Example Reaction:
Pharmaceutical Applications
The compound is instrumental in drug development due to its ability to modify biological molecules. It has been utilized in the synthesis of various bioactive compounds that target specific enzymes or receptors.
Case Study: Anticancer Agents
Research has shown that derivatives of 3,4-dichlorothiophene-2-sulfonyl chloride exhibit cytotoxicity against cancer cell lines by inhibiting key signaling pathways. For instance, modifications of this compound have led to the development of pyrido[3,2-d]pyrimidine compounds that show promise in treating proliferative diseases .
Material Science
In material chemistry, 3,4-dichlorothiophene-2-sulfonyl chloride is used to create novel materials with tailored properties. Its ability to form covalent bonds with various substrates makes it suitable for:
- Conductive Polymers: Enhancing electrical conductivity for applications in organic electronics.
- Coatings and Adhesives: Improving adhesion properties through chemical modification.
Biochemical Research
The compound plays a significant role in biochemical research as a tool for modifying proteins and enzymes through sulfonylation reactions. This modification can alter enzyme activity and function, providing insights into cellular processes.
Environmental Impact and Safety
While 3,4-dichlorothiophene-2-sulfonyl chloride is valuable in research and industry, its use must be managed carefully due to potential environmental impacts and toxicity. Proper handling procedures include:
- Use of personal protective equipment (PPE) when handling the compound.
- Disposal according to hazardous waste regulations.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Pharmaceuticals | Synthesis of bioactive compounds | Targeted therapeutic effects |
| Material Science | Development of conductive polymers and coatings | Enhanced material properties |
| Biochemical Research | Modifying proteins/enzyme activity | Insights into cellular mechanisms |
| Environmental Safety | Management of hazardous properties | Compliance with safety regulations |
Mechanism of Action
The mechanism of action of 3,4-dichlorothiophene-2-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules through sulfonylation. This process modifies the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride
Molecular Formula : C₆H₃Cl₃O₃S
Molecular Weight : 265.51 g/mol
Structure : A benzene ring substituted with chlorine atoms at positions 3 and 5, a hydroxyl (-OH) group at position 2, and a sulfonyl chloride group at position 1.
| Property | 3,4-Dichlorothiophene-2-sulfonyl Chloride | 3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride |
|---|---|---|
| Aromatic System | Thiophene (5-membered, S-containing) | Benzene (6-membered, hydroxyl-substituted) |
| Electron Density | High (due to sulfur’s electron donation) | Moderate (hydroxyl is electron-withdrawing) |
| Reactivity | More reactive toward nucleophiles | Less reactive; hydroxyl enhances acidity |
| Applications | Materials science, agrochemicals | Pharmaceuticals, dye intermediates |
Key Differences :
- The thiophene derivative’s sulfur atom increases ring electron density, favoring electrophilic substitutions, whereas the benzene derivative’s hydroxyl group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity .
- The hydroxyl group in the benzene-based compound enhances solubility in polar solvents (e.g., water or alcohols), while the thiophene analog is more lipophilic .
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
Molecular Formula: C₁₁H₆ClNO₃S Molecular Weight: 267.68 g/mol Structure: A fused benzoindole system with a sulfonyl chloride group at position 4.
Key Differences :
General Sulfonyl Chloride Reactivity Trends
- Nucleophilic Substitution : Sulfonyl chlorides react with amines to form sulfonamides. The thiophene derivative’s electron-rich environment accelerates this reaction compared to benzene-based analogs.
- Thermal Stability : Thiophene sulfonyl chlorides may decompose at lower temperatures due to ring strain, whereas benzene derivatives are more thermally stable.
- Environmental Impact : Sulfonyl chlorides hydrolyze to sulfonic acids, contributing to chloride ion release (see Figure 11 in for environmental chloride modeling) .
Biological Activity
3,4-Dichlorothiophene-2-sulfonyl chloride is a chemical compound that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C4HCl3O2S2
Molecular Weight: 251.52 g/mol
IUPAC Name: 3,4-Dichlorothiophene-2-sulfonyl chloride
SMILES: ClC1=CC(=C(Cl)S1)S(Cl)(=O)=O
Physical Properties:
- Appearance: Colorless to yellow liquid
- Density: 1.697 g/mL at 25 °C
- Boiling Point: 256-257 °C
Synthesis
The synthesis of 3,4-dichlorothiophene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. A common method includes the reaction of thiophene with chlorosulfonic acid in the presence of a catalyst, yielding the sulfonyl chloride derivative.
Antimicrobial Properties
Research indicates that 3,4-dichlorothiophene-2-sulfonyl chloride exhibits significant antimicrobial activity. In a study evaluating various thiophene derivatives, it was found that this compound demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases, which are crucial for various biological processes and disease mechanisms. For example, it has been implicated in the inhibition of HIV-1 reverse transcriptase, suggesting its potential utility in antiviral therapies .
Case Studies
- Antiviral Activity
- Antimicrobial Efficacy
Research Findings
The following table summarizes key findings from recent studies on the biological activity of 3,4-dichlorothiophene-2-sulfonyl chloride:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,4-dichlorothiophene-2-sulfonyl chloride?
- Methodological Answer : The synthesis typically involves chlorosulfonation of a thiophene precursor. For example, chlorosulfonic acid is added to a thiophene derivative under controlled temperatures (e.g., 0°C for initiation, followed by room-temperature stirring). The reaction mixture is then quenched in ice water to precipitate the product, followed by washing and drying . Variations may include adjusting stoichiometry or reaction time to optimize yield.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the thiophene ring.
- FT-IR to identify sulfonyl chloride (S=O stretching ~1370 cm⁻¹) and C-Cl bonds.
- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate purity. For structurally similar compounds, SMILES notations and molecular formulas (e.g., C₅H₃ClO₃S₂) aid in computational validation .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Due to its reactive sulfonyl chloride group and chlorinated structure:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid contact with water to prevent hydrolysis releasing HCl.
- Store in a cool, dry place under inert gas. Refer to SDS guidelines for chlorinated compounds, emphasizing proper ventilation and emergency protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Gradual addition of chlorosulfonic acid at 0°C minimizes side reactions.
- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. For example, a 38% yield was reported for a related sulfonyl chloride after optimizing reaction times and workup .
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer : Cross-validate data using multiple techniques:
- Compare observed mp (e.g., 63–65°C for 4-bromo-5-chlorothiophene-2-sulfonyl chloride ) with literature.
- Replicate synthesis under standardized conditions to isolate polymorphs or hydrate forms.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity and detect impurities.
Q. What advanced applications exist for this compound in organic synthesis?
- Methodological Answer :
- Bioconjugation : Reacts with amines or alcohols to form sulfonamides/sulfonate esters, useful in drug design (e.g., prodrug activation) .
- Polymer Chemistry : Acts as a crosslinking agent for sulfonated polymers.
- Catalysis : Serves as a precursor for sulfonic acid catalysts.
Data Contradiction Analysis
Q. How to address conflicting reactivity reports in electrophilic substitution reactions?
- Methodological Answer :
- Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature) to identify dominant reaction pathways.
- Use computational modeling (DFT) to predict regioselectivity. For example, steric and electronic effects of chlorine substituents may direct sulfonation to specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
